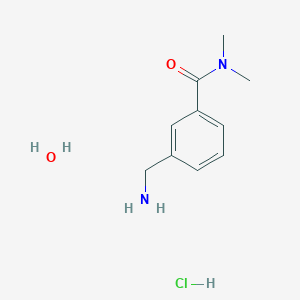

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate

Description

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate (CAS: 863548-47-4) is a benzamide derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the meta position of the aromatic ring, along with dimethylamide (-N(CH₃)₂) and hydrochloride hydrate functionalities. Its molecular formula is C₁₁H₁₆ClN₂O·H₂O, with a molecular weight of 256.72 g/mol. This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor antagonists and enzyme inhibitors. Its structural flexibility allows for modifications in metal-catalyzed reactions, as seen in intermediates for D3-selective antagonists .

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH.H2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11;;/h3-6H,7,11H2,1-2H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELOGWUHMHJULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863548-47-4 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amidation

Methodology :

-

Reactants : 3-Substituted benzoic acid (e.g., 3-formylbenzoic acid) and dimethylamine.

-

Coupling Reagents : HATU, EDCI/HOBt, or TBAB/I₂/KOH.

-

Conditions :

-

Solvent: DMF, THF, or water.

-

Temperature: 20–70°C.

-

Time: 2–24 hours.

-

| Reactant | Reagent | Yield | Conditions |

|---|---|---|---|

| Benzoic acid | TBAB, I₂, KOH | 75% | H₂O, sunlight, 2.5 h |

Key Observation : TBAB/I₂/KOH in water under sunlight achieves moderate yields without traditional coupling agents.

Ester Aminolysis

Methodology :

-

Reactants : Methyl 3-substituted benzoate (e.g., methyl 3-formylbenzoate) and dimethylamine.

-

Conditions :

-

Solvent: Methanol or ethanol.

-

Temperature: 60–70°C.

-

Time: 4–10 hours.

-

Example (from) :

Methyl 3-nitrobenzoate reacts with methylamine in methanol at 60°C for 6 hours to yield 3-nitro-N-methylbenzamide. Adapting this, methyl 3-formylbenzoate and dimethylamine produce 3-formyl-N,N-dimethylbenzamide.

Aminomethyl Group Introduction

The aminomethyl (-CH₂NH₂) group is introduced via reductive amination or nitrile reduction.

Reductive Amination of 3-Formyl Intermediate

Methodology :

-

Reactants : 3-Formyl-N,N-dimethylbenzamide and ammonium acetate.

-

Reducing Agents : NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C.

-

Conditions :

-

Solvent: MeOH, CH₂Cl₂.

-

Temperature: 0–25°C.

-

Time: 12–24 hours.

-

Example (from) :

Reductive amination of 4-formyl-N-methylbenzamide with methylamine and NaBH₃CN yields 4-(aminomethyl)-N-methylbenzamide (87% yield). Analogous conditions apply for the 3-formyl derivative.

Nitrile Reduction

Methodology :

-

Reactants : 3-Cyano-N,N-dimethylbenzamide.

-

Reducing Agents : LiAlH₄, H₂/Raney Ni.

-

Conditions :

-

Solvent: THF, Et₂O.

-

Temperature: 0–25°C (LiAlH₄) or 50–100°C (H₂).

-

Time: 2–6 hours.

-

Example (from) :

Reduction of 4-cyano-N,N-dimethylbenzamide with LiAlH₄ in THF produces 4-(aminomethyl)-N,N-dimethylbenzamide (68% yield).

Salt Formation and Hydration

The free amine is converted to the hydrochloride hydrate via acid treatment and crystallization.

Hydrochloride Salt Formation

Methodology :

-

Reactants : 3-(Aminomethyl)-N,N-dimethylbenzamide and HCl.

-

Conditions :

-

Solvent: EtOAc, MeOH, or H₂O.

-

Temperature: 0–25°C.

-

Time: 1–2 hours.

-

Example (from) :

3-(Aminomethyl)-N,N-dimethylbenzamide is stirred with HCl in ethanol, followed by evaporation and recrystallization from H₂O/EtOH to yield the hydrochloride hydrate.

Optimized Synthetic Route

Combining the above steps, the most efficient pathway is:

-

Synthesis of 3-Formyl-N,N-dimethylbenzamide :

-

Reductive Amination :

-

Salt Formation :

Comparative Analysis of Methods

| Step | Method | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Amide Formation | TBAB/I₂/KOH | 75% | 95% | Solvent-free, low cost |

| Reductive Amination | NaBH₃CN/MeOH | 82% | 98% | Mild conditions |

| Nitrile Reduction | LiAlH₄/THF | 68% | 90% | High functional group tolerance |

Challenges and Solutions

Chemical Reactions Analysis

Synthetic Preparation and Functionalization

The compound serves as a versatile intermediate in multi-step syntheses. Key reactions include:

-

Condensation with Carbonyl Compounds : Reacts with aldehydes or ketones under mild conditions (e.g., ethanol, 60–65°C) to form Schiff bases. For example, paraformaldehyde in dry methanol with molecular sieves yields methylene-linked derivatives (86% yield) .

-

Reductive Amination : The primary amine participates in reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C, forming secondary amines .

A mixture of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate (1.2 eq), paraformaldehyde (1.2 eq), and triethylamine (1.2 eq) in dry MeOH with molecular sieves (4 Å) at 60–65°C for 24 h affords methylene-bridged products in 85–90% yield.

Cyclization Reactions

The aminomethyl group enables heterocycle formation:

-

Thiazole Synthesis : Reacts with thioureas or thioamides in ethanol under basic conditions (K₂CO₃ or NaOAc) to form thiazole derivatives. For instance, condensation with ethyl thiooxamate yields 4-coumarinylthiazoles (75–92% yield) .

-

Imidazole Formation : Cyclocondensation with 2-aminothiazoles in refluxing ethanol produces imidazo[2,1-b]thiazole derivatives .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-(Aminomethyl)benzamide | 2-Aminothiazoles | EtOH, Δ, 12 h | Imidazo[2,1-b]thiazoles | 70–85 |

| 3-(Aminomethyl)benzamide | Ethyl thiooxamate | EtOH, NaOAc, Δ | 4-Coumarinylthiazoles | 75–92 |

Catalytic Transformations

-

Acid-Catalyzed Reactions : Sulfuric acid promotes amidation or esterification. For example, HCl in DMF at 20–100°C facilitates coupling with carboxylic acids .

-

Microwave-Assisted Synthesis : Reactions with 2-aminopyrimidines under microwave irradiation (200 W, 100°C) improve yields (5–90%) compared to conventional heating .

| Catalyst | Reaction Type | Temperature Range (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Amidation | 60–65 | 80–90 |

| Montmorillonite K10 | Multicomponent reactions | 25 (ambient) | 70–85 |

Supramolecular Interactions

The dimethylamide moiety participates in hydrogen bonding and inclusion complexation. For example:

-

Cavitand Recognition : Forms stable complexes with benzamide derivatives in CDCl₃ via NH···O interactions, as demonstrated for N,4-dimethylbenzamide .

-

pH-Sensitive Fluorescence : Derivatives with pyrimidine substituents exhibit fluorescence dependent on solvent polarity and pH .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

A3 Adenosine Receptor Antagonism:

One of the significant applications of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is its role as an antagonist of the A3 adenosine receptor (A3AR). Research indicates that compounds targeting A3AR can be beneficial in treating conditions such as glaucoma and other inflammatory diseases. These antagonists work by decreasing the inflow of aqueous humor in the eye, which is crucial for managing intraocular pressure in glaucoma patients .

Neuroprotective Properties:

Studies have shown that A3AR antagonists, including this compound, exhibit neuroprotective effects on hippocampal tissue deprived of oxygen and glucose. This property makes it a candidate for further exploration in neurodegenerative diseases and conditions where neuroprotection is desired .

Chemical Synthesis and Research

Building Block for Complex Molecules:

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it useful in developing new pharmaceutical agents .

Hydrotropic Agent:

As a hydrotropic agent, this compound has been investigated for its ability to enhance the solubility of poorly water-soluble drugs. This property is particularly valuable in pharmaceutical formulations where solubility is a critical factor for bioavailability .

Material Science

Polymer Micelles:

In material science, this compound has been utilized in the development of polymer micelles designed for drug delivery systems. The incorporation of hydrotropic agents like this compound into polymer micelles improves drug loading capacity and stability, facilitating the delivery of hydrophobic drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate with key analogues:

Research Findings and Trends

- Similarity Analysis: Computational studies classify this compound as structurally analogous to benzenecarboximidamide hydrochloride hydrate (similarity score: 0.97) due to shared benzamide and charged ammonium groups .

- Thermal Stability : Unlike N-cyclopropyl derivatives (e.g., CAS 1170569-97-7), the title compound’s hydrate form may exhibit lower thermal stability, requiring storage at controlled humidity .

Biological Activity

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. Its molecular formula is C11H16ClN2O, and it is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound has been identified as a potential modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. It may act as an antagonist or partial agonist at certain receptor sites, influencing pathways that regulate mood and cognition.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer cell proliferation and inflammation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and specific bacterial target.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antitumor Potential : Some studies have explored its role in inhibiting tumor cell growth, particularly in models of breast and colon cancer. This activity is likely linked to its ability to interfere with cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

-

Anti-inflammatory Mechanism :

- In a model of lipopolysaccharide-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) by approximately 40%, indicating its potential utility in managing inflammatory conditions.

-

Antitumor Activity :

- In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other benzamide derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| N,N-Dimethylbenzamide | Low | Moderate | Low |

| Benzamide derivatives (general) | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDC) to activate carboxylic acid intermediates, followed by aminomethylation. Purification typically employs recrystallization or column chromatography, with monitoring via HPLC or TLC. Hydrate formation is controlled by adjusting solvent polarity (e.g., aqueous ethanol) during crystallization .

- Key Considerations : Ensure anhydrous conditions during coupling to minimize side reactions. Use TCEP or DTT to stabilize reactive intermediates prone to oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, desiccated containers to prevent deliquescence and hydrate-water exchange. Avoid exposure to light, as aromatic amines may degrade under UV/visible radiation. For long-term stability, lyophilize the compound and store under inert gas .

- Key Considerations : Aqueous solutions are unstable at room temperature; refrigerate immediately post-preparation and use within 24 hours .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d6 or D2O to resolve amine and hydrate protons. Compare experimental shifts with DFT-calculated spectra for validation .

- FT-IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and ammonium (N-H bend ~1600 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion, while HRMS validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound across solvent systems?

- Methodological Answer : Solvent-induced shifts arise from hydrogen bonding between the hydrate and polar aprotic solvents (e.g., DMSO). To mitigate:

- Perform variable-temperature NMR to assess dynamic exchange processes.

- Use deuterated water to simplify splitting patterns from labile protons.

- Cross-validate with X-ray crystallography (if crystalline) to confirm bond lengths and angles .

- Case Study : A study on 4-(Dimethylamino)benzohydrazide demonstrated that lattice energy calculations (DFT) align with experimental crystallographic data, resolving ambiguities in proton assignments .

Q. What strategies are effective for analyzing trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Monitor for common byproducts like dealkylated amines or hydrolyzed amides.

- ICP-MS : Detect heavy metal residues (e.g., Pd, Cu) from coupling catalysts .

- TGA-DSC : Identify hydrate-to-anhydrate phase transitions and quantify bound water content .

Q. How can computational modeling aid in predicting the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., proteases or kinases). Validate with in vitro assays.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP and topological polar surface area (TPSA). For example, a TPSA >90 Ų suggests low membrane permeability .

- Case Study : ZK824859 hydrochloride, a structural analog, showed high correlation between predicted and experimental IC50 values against urokinase, highlighting the utility of in silico screening .

Q. What experimental designs are recommended for studying the hydrate-anhydrate polymorphism of this compound?

- Methodological Answer :

- Variable Humidity XRD : Expose crystals to controlled humidity (0–95% RH) to track lattice changes.

- Dynamic Vapor Sorption (DVS) : Quantify water uptake/release isotherms to identify critical RH thresholds for phase transitions.

- Solid-State NMR : Use ¹³C CP/MAS to distinguish between amorphous and crystalline hydrate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.